molecular formula C11H13NO3 B6202365 methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1785278-58-1

methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B6202365
CAS No.: 1785278-58-1
M. Wt: 207.2
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Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound with a molecular formula of C11H13NO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline N-oxide with suitable reagents to form the desired tetrahydroquinoline derivative . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .

Properties

CAS No.

1785278-58-1

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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